4-O-(2,3,4,6-Tetra-o-acetyl-beta-d-glucopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-d-thioglucopyranose

Description

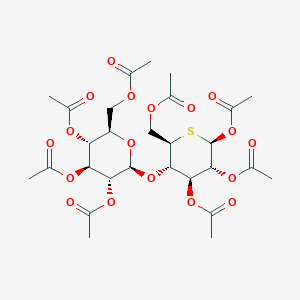

4-O-(2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl)-1,2,3,6-tetra-O-acetyl-beta-d-thioglucopyranose is a highly acetylated thioglycoside derivative with a disaccharide backbone. Its structure consists of a β-D-thioglucopyranose core, where the hydroxyl groups at positions 1, 2, 3, and 6 are acetylated. A second β-D-glucopyranosyl unit, fully acetylated at positions 2, 3, 4, and 6, is linked via a 4-O-glycosidic bond to the reducing end. The thioglycosidic linkage (C-S-C) at the anomeric center distinguishes it from oxygen-linked glycosides, conferring enhanced resistance to enzymatic hydrolysis and chemical degradation . This compound is primarily utilized in carbohydrate synthesis as a stable glycosyl donor and in enzymology studies to probe glycosidase mechanisms .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)thian-3-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O18S/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)25(42-16(6)34)27(45-19)46-22-20(10-38-12(2)30)47-28(44-18(8)36)26(43-17(7)35)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27+,28-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRFSOQEPBUENZ-WBFYAMQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(SC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](S[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-O-(2,3,4,6-tetra-o-acetyl-beta-D-glucopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-D-thioglucopyranose is a thio-sugar derivative that has garnered attention for its potential biological activities. This article reviews the biological effects of this compound, focusing on its antimicrobial properties and mechanisms of action.

- Molecular Formula : C28H38O19

- Molecular Weight : 678.5899 g/mol

- CAS Number : 22352-19-8

- Structure : The compound features a glucopyranosyl moiety with multiple acetyl groups and a thioglucopyranose component. The presence of sulfur in the structure is significant for its biological activity.

Antimicrobial Properties

Research indicates that thio-sugars exhibit notable antimicrobial activities against various pathogens. The compound has been studied for its effects on Mycobacterium tuberculosis (Mtb) and other bacterial strains.

-

Mycobactericidal Activity

- A study demonstrated that thio-functionalized sugars can significantly inhibit Mtb growth. The Minimum Inhibitory Concentration (MIC) values for derivatives of the compound were found to be effective against Mtb, with some showing MIC values as low as 30 µM/CFU .

- Modifications to the sugar backbone can enhance or diminish the bactericidal activity. For instance, replacing certain functional groups resulted in a fourfold increase in MIC .

-

Inhibition of Gram-positive and Gram-negative Bacteria

- The compound has shown activity against both Gram-positive and Gram-negative bacteria. For example, derivatives exhibited MIC values ranging from 0.78 to 3.125 μg/mL against strains like Staphylococcus aureus and Escherichia coli .

- Specific derivatives were tested for their ability to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, with some showing IC50 values lower than standard antibiotics like ciprofloxacin .

The biological activity of thio-sugars is attributed to their ability to interact with bacterial enzymes and disrupt essential cellular processes:

- Enzyme Inhibition : The thio group in the sugar structure may facilitate interactions with metal ions in enzyme active sites, enhancing inhibitory effects on key bacterial enzymes involved in DNA replication and repair.

- Chelation : The ability of thiosemicarbazones derived from these sugars to form chelates with metals has been linked to their antimicrobial efficacy .

Case Studies

Several studies have highlighted the effectiveness of thio-sugar derivatives:

- Study on Mycobacterium tuberculosis : A derivative showed significant bactericidal activity against Mtb at concentrations as low as 30 µM/CFU, indicating potential for therapeutic applications in tuberculosis treatment .

| Compound | MIC (µM/CFU) | Target Pathogen |

|---|---|---|

| Thio-sugar derivative A | 30 | Mtb |

| Thio-sugar derivative B | 150 | E. coli |

Comparison with Similar Compounds

Ethyl 2,3,4,6-Tetra-O-acetyl-β-D-thioglucopyranoside (CAS 41670-79-5)

- Structure : Replaces the 4-O-glucosyl group with an ethyl thioether.

- Key Differences :

- The absence of the glucosyl substituent simplifies the molecule, reducing steric hindrance.

- Retains the thioglycosidic bond, making it resistant to hydrolysis but less versatile in oligosaccharide synthesis.

- Applications : Used as a substrate analogue for glycosidases due to its simplified structure .

2,3,4,6-Tetra-O-acetyl-beta-D-thioglucopyranose (CAS 19879-84-6)

- Structure: Lacks the 4-O-glucosyl unit, serving as the monosaccharide precursor.

- Key Differences :

- The free hydroxyl at position 4 allows selective functionalization.

- Lower molecular weight (MW = 408.4 g/mol) compared to the disaccharide derivative (MW = 678.6 g/mol).

- Applications : Intermediate in synthesizing thioglycosides and glycoconjugates .

6-O-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranose Tetraacetate

- Structure : Features a 6-O-glycosidic linkage instead of 4-O.

- Key Differences :

- Applications : Used in branched oligosaccharide synthesis .

Conformational and Crystallographic Comparisons

Tetrasaccharide Derivatives with (1→3)/(1→6) Linkages

- Example: (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-(1→3)-[2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl-(1→6)]-(2,4-di-O-acetyl-β-D-glucopyranosyl)-(1→3)-1,2,4,6-tetra-O-acetyl-β-D-glucopyranose .

- Key Differences :

Reactivity and Stability

Thiocarbamate Derivatives

Benzyl-Protected Analogues

- Example: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (CAS 4132-28-9) .

- Key Differences :

- Benzyl groups provide superior stability under acidic conditions compared to acetyl groups.

- Higher hydrophobicity limits use in aqueous enzymatic assays.

- Applications : Glycosylation reactions requiring orthogonal protection .

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| BF₃·Et₂O | DCM | 48 | 85 | |

| TMSOTf | CH₃CN | 24 | 78 |

Advanced: How can contradictory kinetic data in glycosidase inhibition studies be resolved?

Methodological Answer:

Discrepancies arise from enzyme isoforms, assay conditions, or substrate purity. Mitigation strategies:

- Standardized Assays : Use recombinant enzymes (e.g., β-glucosidases) to control isoform variability .

- Pre-steady-state Kinetics : Measure initial rates to avoid product inhibition artifacts .

- Structural Validation : Confirm compound purity via NMR (e.g., anomeric proton at δ 5.2–5.5 ppm) and X-ray crystallography .

Basic: Which spectroscopic methods confirm the compound’s structure?

Methodological Answer:

- NMR :

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+Na]⁺ at m/z 831.3) .

- X-ray Crystallography : Resolves absolute configuration (e.g., β-anomeric orientation) .

Advanced: How to prevent stereochemical inversion during glycosylation?

Methodological Answer:

Q. Table 2: Stereochemical Outcomes vs. Conditions

| Protecting Group | Catalyst | Inversion Rate (%) |

|---|---|---|

| Acetyl | BF₃·Et₂O | <5 |

| Benzoyl | TMSOTf | 12 |

Basic: How is this compound used to study glycosyltransferase mechanisms?

Methodological Answer:

- Substrate Analogue : The thioglycoside mimics natural substrates, enabling kinetic studies (e.g., Kₘ, kₐₜ) without hydrolysis .

- Radiolabeling : Incorporate ³⁵S to track transfer reactions .

- Inhibitor Design : Modify acetyl groups to probe active-site interactions .

Advanced: What computational methods complement enzyme interaction studies?

Methodological Answer:

- Molecular Docking : Predict binding modes using crystallographic data (e.g., PDB 4Y7R) .

- QM/MM Simulations : Analyze transition states for glycosidic bond cleavage .

- Free Energy Perturbation : Quantify substituent effects on binding affinity .

Advanced: How is this derivative applied in glycoconjugate vaccine design?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.